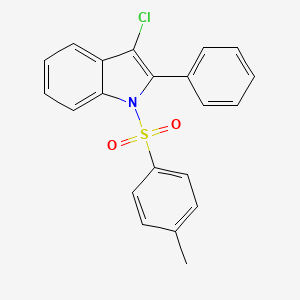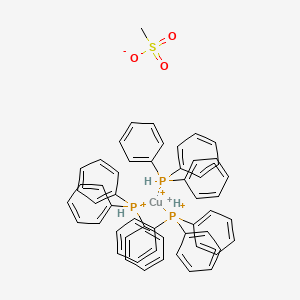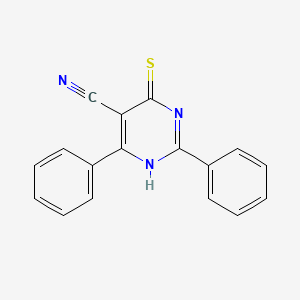
2,6-Diphenyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the cyclocondensation of appropriate aldehydes, thiourea, and malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions . The reaction can be summarized as follows:
Starting Materials: Benzaldehyde, thiourea, and malononitrile.
Reaction Conditions: Reflux in ethanol with a base (e.g., sodium ethoxide).
Product Isolation: The product is isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for 2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with functional groups replacing the carbonitrile or phenyl groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its cytotoxic effects on cancer cell lines.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action of 2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile is not fully understood. it is believed to exert its effects by interacting with cellular targets such as enzymes and receptors. The compound may inhibit key enzymes involved in microbial and cancer cell metabolism, leading to cell death .
類似化合物との比較
2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives:
特性
CAS番号 |
13996-08-2 |
|---|---|
分子式 |
C17H11N3S |
分子量 |
289.4 g/mol |
IUPAC名 |
2,6-diphenyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H11N3S/c18-11-14-15(12-7-3-1-4-8-12)19-16(20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,19,20,21) |
InChIキー |
PBYVYBRYTHLJAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=S)N=C(N2)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol](/img/structure/B12915014.png)
![Furo[3,2-f][1,3]benzoxazole](/img/structure/B12915015.png)
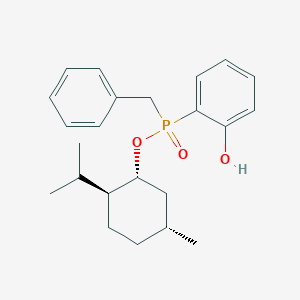
![N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915021.png)
![3-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915028.png)
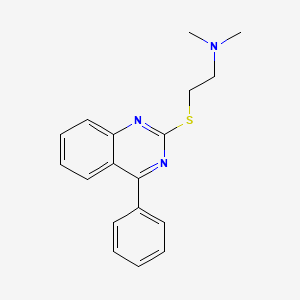
![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12915038.png)
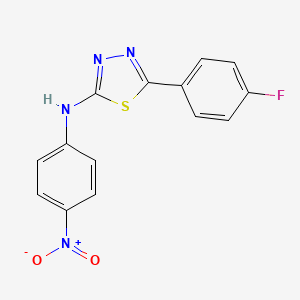


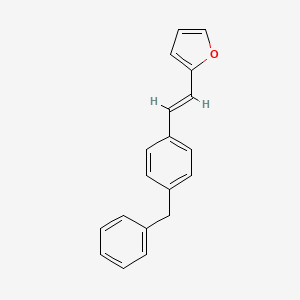
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
